Product packaging for Hydroxy Desmethyl Bosentan(Cat. No.:CAS No. 253688-62-9)

Hydroxy Desmethyl Bosentan

Cat. No.: B020160
CAS No.: 253688-62-9
M. Wt: 553.6 g/mol
InChI Key: JXXCMZWROOURSZ-UHFFFAOYSA-N
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Description

Hydroxy Desmethyl Bosentan (CAS 253688-62-9) is a characterized metabolite of the dual endothelin receptor antagonist Bosentan, which is a well-established medication for pulmonary arterial hypertension (PAH). This compound is offered as a high-quality reference standard for use in pharmaceutical and metabolic research. Primary Research Applications: Drug Metabolism and Pharmacokinetics (DMPK) Studies: Investigate the metabolic pathways of Bosentan. This compound is one of several oxidative metabolites formed in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2C9). Drug-Drug Interaction (DDI) Profiling: Research indicates that while this compound itself shows weak inhibition of transporters like OATP1B1 and OATP1B3, other related metabolites (such as Desmethyl Bosentan) can contribute to the perpetrator profile of the parent drug. Studying this compound helps elucidate the full interaction potential of Bosentan therapy, which is known to be a strong inducer of drug-metabolizing enzymes and transporter proteins. Analytical Standard: This product serves as a critical standard in bioanalytical methods, such as LC-MS, for the quantitative determination of Bosentan metabolite levels in biological matrices during pre-clinical and clinical studies. By providing this metabolite, we support researchers in understanding the complex pharmacokinetic behavior of Bosentan, including its potential for interactions and overall elimination process. This knowledge is vital for comprehensive drug safety and efficacy assessments. Please Note: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O7S B020160 Hydroxy Desmethyl Bosentan CAS No. 253688-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCMZWROOURSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105865
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-62-9
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253688-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 64-1056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetic and Biotransformational Dynamics of Hydroxy Desmethyl Bosentan

Generation and Clearance Rates of Hydroxy Desmethyl Bosentan (B193191) in Biological Systems

Hydroxy Desmethyl Bosentan is generated from two primary metabolites of bosentan: Ro 48-5033 (hydroxy-bosentan) and Ro 47-8634 (desmethyl-bosentan). nih.gov The formation of this secondary metabolite is catalyzed by both CYP3A4 and CYP2C9 enzymes. nih.govresearchgate.net Studies have shown that after single and multiple doses of bosentan, the exposure to its three main metabolites, including this compound, is relatively low compared to the parent drug, accounting for approximately 25% of the exposure to bosentan. nih.gov

The clearance of bosentan and its metabolites is primarily through hepatic metabolism followed by biliary excretion. researchgate.netfda.gov Upon multiple dosing, the plasma concentrations of bosentan decrease due to the auto-induction of metabolizing enzymes. europa.eu This induction also affects the metabolites, with observed decreases in the plasma concentrations of the primary metabolites Ro 48-5033 and Ro 47-8634. nih.gov However, the exposure to the secondary metabolite, this compound, does not appear to be significantly affected after multiple dosing, which is consistent with the understanding that this metabolite is not further metabolized. nih.gov

Comparative Plasma Exposure and Abundance of this compound Relative to Bosentan and Other Metabolites

The plasma exposure to this compound is generally low in comparison to its parent compound, bosentan. Following both single and multiple doses of bosentan, the combined exposure to its three major metabolites, including this compound, constitutes less than 25% of the exposure to bosentan itself. nih.govdrugbank.com

Specifically, the active metabolite Ro 48-5033 (hydroxy-bosentan) may contribute up to 20% of the pharmacological effects of bosentan. fda.gov The other primary metabolite, Ro 47-8634 (desmethyl-bosentan), is considered a minor metabolite fraction. researchgate.net this compound is a secondary metabolite formed from both of these primary metabolites. nih.gov

In pediatric patients with pulmonary arterial hypertension, pharmacokinetic studies have been conducted to determine the parameters of bosentan and its metabolites, including Ro 64-1056 (this compound). karger.com

Influence of Drug-Metabolizing Enzyme Induction on this compound Levels

Impact of Bosentan Autoinduction on Metabolite Pharmacokinetics

Bosentan is a known inducer of its own metabolism, a phenomenon referred to as autoinduction. nih.govresearchgate.net This process primarily involves the induction of CYP2C9 and CYP3A4 enzymes. researchgate.netfda.gov Following multiple doses of bosentan, this autoinduction leads to a decrease in the plasma concentrations of the parent drug, typically reaching about 50-65% of the levels seen after a single dose. fda.goveuropa.eu

This autoinduction also impacts the pharmacokinetics of its metabolites. Studies have shown that upon multiple dosing, the exposure to the primary metabolites, Ro 48-5033 (hydroxy-bosentan) and Ro 47-8634 (desmethyl-bosentan), decreases. nih.govnih.gov For instance, one study observed a 36.4% decrease in exposure to Ro 48-5033 and a 23.0% decrease in exposure to Ro 47-8634 after seven days of treatment. nih.gov In contrast, the exposure to the secondary metabolite, this compound (Ro 64-1056), did not show a significant change after multiple dosing. nih.gov This suggests that while the formation of its precursor metabolites is affected by autoinduction, the disposition of this compound itself is not significantly altered by this mechanism. nih.gov

Effect of Cytochrome P450 and Transporter Inhibition on this compound Formation and Disposition

Effects of CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) on this compound Exposure

The co-administration of potent CYP3A4 inhibitors can significantly alter the pharmacokinetics of bosentan and its metabolites.

Clarithromycin (B1669154): Clarithromycin, another potent inhibitor of CYP3A4 and the organic anion-transporting polypeptide (OATP), has an even more substantial impact. nih.govnih.gov Co-administration of clarithromycin with bosentan leads to a significant increase in bosentan exposure. nih.gov It also increases the AUC of the metabolites: a 204% increase for hydroxy-bosentan, a 44% increase for desmethyl-bosentan, and a 52% increase for this compound. nih.gov

These findings highlight the critical role of CYP3A4 in the metabolic pathway of bosentan and the subsequent formation of this compound.

Impact of Physiological Conditions (e.g., Hypoxia) on this compound Pharmacokinetics

High-altitude hypoxia has been shown to influence the pharmacokinetic properties of various drugs, including those metabolized by the cytochrome P450 system. nih.govnih.gov Studies in rats have demonstrated that exposure to high-altitude hypoxia can suppress the metabolism of drugs like bosentan. nih.govmdpi.com

In these studies, rats exposed to high-altitude hypoxia showed significant changes in the pharmacokinetics of bosentan and its main metabolite, hydroxybosentan, including an increased area under the curve (AUC) and half-life, and decreased total plasma clearance. nih.govnih.gov This is attributed to a significant decrease in the expression of CYP3A1 (the rat equivalent of human CYP3A4) at both the protein and mRNA levels. nih.govnih.gov While these studies primarily focused on bosentan and hydroxybosentan, the findings suggest that the pharmacokinetics of this compound, as a downstream metabolite, would also be affected by the hypoxia-induced suppression of CYP enzymes. nih.govmdpi.com

Biological Activity and Pharmacological Relevance of Hydroxy Desmethyl Bosentan

Assessment of Intrinsic Pharmacological Activity of Hydroxy Desmethyl Bosentan (B193191)

The intrinsic pharmacological activity of Hydroxy Desmethyl Bosentan has been evaluated to determine if it shares the properties of its parent compound or possesses its own unique effects. These investigations are crucial for understanding its potential impact on efficacy and safety during bosentan therapy.

While its parent compound, bosentan, is a potent dual antagonist of endothelin-1 (B181129) (ET-1) at both the ETA and ETB receptors, specific data on the direct receptor binding affinity and antagonistic properties of this compound are not extensively detailed in the provided search results. medchemexpress.comnih.govdrugbank.com Bosentan itself competitively antagonizes the binding of ET-1 with a Ki of 4.7 nM for ETA receptors and 95 nM for ETB receptors in human smooth muscle cells. medchemexpress.comnih.gov However, studies focusing on the metabolites suggest that their pharmacological activities can differ significantly from the parent compound. nih.gov

The potential for this compound to modulate drug-metabolizing enzymes has been a subject of scientific inquiry. In vitro studies have demonstrated that, unlike bosentan and its other metabolite desmethyl bosentan, the hydroxylated metabolites of bosentan, including this compound, did not induce the mRNA expression of any of the cytochrome P450 genes investigated. nih.gov Specifically, there was no induction of key enzymes such as CYP3A4 or CYP2C19. nih.gov In contrast, the parent compound bosentan is a known inducer of CYP2C9 and CYP3A4. europa.eu This indicates that the hydroxylation process significantly diminishes the enzyme induction potential seen with the parent drug.

The interaction of this compound with various drug transporters is critical for assessing its role in potential drug-drug interactions and its influence on the disposition of other substances.

Investigations into the effect of this compound on Organic Anion Transporting Polypeptides (OATPs) have shown weak inhibitory activity. nih.gov Specifically, studies using 8-fluorescein-cAMP uptake in cells expressing OATP1B1 and OATP1B3 revealed that the hydroxylated metabolites of bosentan were only weak inhibitors of these transporters. nih.gov This is in contrast to the parent compound, bosentan, which is a known substrate and inhibitor of OATP1B1 and OATP1B3, an interaction that can be a source of drug-drug interactions. nih.gov Another metabolite, desmethyl bosentan, also shows more potent inhibition of OATP1B1 and OATP1B3. nih.gov

Table 1: OATP Inhibition by Bosentan Metabolites This table is interactive. You can sort and filter the data.

Compound Transporter IC₅₀ (μM) Finding Source
This compound OATP1B1 / OATP1B3 Not specified Weakly inhibited nih.gov
Desmethyl Bosentan OATP1B1 3.8 Potent inhibitor nih.gov

Studies have shown that this compound does not inhibit the function of P-glycoprotein (P-gp, also known as ABCB1). nih.gov In a calcein (B42510) assay performed with L-MDR1 cells, the hydroxylated metabolites of bosentan did not demonstrate any inhibitory effect on this key drug efflux transporter. nih.gov This suggests that this compound is unlikely to contribute to drug-drug interactions involving P-gp substrates.

The interaction of drugs and their metabolites with the Bile Salt Export Pump (BSEP, ABCB11) is a significant factor in assessing the potential for drug-induced cholestatic liver injury. kuleuven.benih.gov Research has shown that this compound is a very weak inhibitor of BSEP. kuleuven.be The reported IC₅₀ value for BSEP inhibition by this compound was 512.4 μM. kuleuven.be This level of inhibition is substantially weaker than that of both the parent compound, bosentan (IC₅₀ of 162.0 μM), and the other major metabolite, desmethyl bosentan (IC₅₀ of 56.5 μM). kuleuven.be Given this high IC₅₀ value, the contribution of this compound to the potential cholestatic effects of bosentan is considered to be limited. kuleuven.be

Table 2: BSEP Inhibition by Bosentan and its Metabolites This table is interactive. You can sort and filter the data.

Compound IC₅₀ for BSEP Inhibition (μM) Source
This compound 512.4 kuleuven.be
Desmethyl Bosentan 56.5 kuleuven.be
Hydroxy Bosentan 461.5 kuleuven.be

Analysis of Drug Transporter Modulation by this compound

Contribution of this compound to the Overall Pharmacological Effect of Bosentan

Current research indicates that this compound's contribution to the primary pharmacological effect of Bosentan is minimal. The parent drug, Bosentan, exerts its therapeutic action by competitively blocking both endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptors. chemsrc.com The pharmacological activity of its metabolites is therefore assessed based on their ability to also interact with these receptors.

Quantitative Contribution to Endothelin Receptor Antagonism (if any)

Studies investigating the pharmacological activity of Bosentan's metabolites have revealed that this compound does not significantly contribute to the endothelin receptor antagonism observed with the parent compound. Research focusing on the in vitro effects of hydroxylated metabolites of Bosentan, a category that includes this compound, has shown them to be largely inactive in this regard.

CompoundTargetActivityReference
This compoundOATP1B1Weak Inhibition nih.gov
This compoundOATP1B3Weak Inhibition nih.gov
This compoundGene Expression (various)No Induction nih.gov

Synergistic or Antagonistic Interactions with Parent Compound Activity

There is currently no scientific evidence to suggest that this compound has any synergistic or antagonistic interactions with the endothelin receptor antagonist activity of Bosentan. The available data points towards this metabolite being pharmacologically inert in the context of the primary therapeutic mechanism of its parent compound. Its low affinity for the target receptors and its low systemic exposure mean that it is unlikely to either enhance or diminish the effects of Bosentan at the endothelin receptors.

It is noteworthy that some research has explored other biological activities of Bosentan's metabolites. For instance, one study indicated that this compound (Ro 64-1056) exhibited concentration-dependent hepatotoxicity in in vitro models. nih.gov However, this toxicological finding is distinct from its pharmacological contribution to endothelin receptor antagonism and does not imply any modulation of the parent drug's primary therapeutic action.

In Vitro and in Vivo Research Methodologies Employing Hydroxy Desmethyl Bosentan

Methodologies for In Vitro Generation and Isolation of Hydroxy Desmethyl Bosentan (B193191) for Research

Hydroxy desmethyl bosentan, also known as Ro 64-1056, is a secondary metabolite of bosentan. nih.gov Its formation in vitro is a result of the metabolic activities of cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4, on the primary metabolites of bosentan. nih.govmedchemexpress.com

The in vitro generation of this compound for research purposes typically involves the use of human liver microsomes. nih.gov These preparations contain the necessary CYP enzymes to metabolize bosentan into its various metabolites, including this compound. nih.gov By incubating bosentan with human liver microsomes in a controlled environment, researchers can generate the metabolite for subsequent isolation and study. nih.gov

In a study aimed at understanding the metabolic pathway of bosentan, a novel metabolite, M4, was identified from the metabolism of Ro 47-8634 (desmethyl bosentan) using human liver microsomes. nih.gov This highlights the utility of in vitro systems in discovering and characterizing metabolic pathways. nih.gov

Furthermore, in vitro studies have investigated the effects of bosentan and its metabolites, including this compound, on various cellular targets. For instance, the inhibitory effects of these compounds on transporters like the bile salt export pump (BSEP) have been assessed using specific in vitro assays. kuleuven.be In one such assay, this compound was found to be a weak inhibitor of BSEP. kuleuven.be Another study used HEK-OATP1B1 and HEK-OATP1B3 cells to measure the inhibition of organic anion transporting polypeptides (OATP) 1B1 and OATP1B3, finding that this compound only weakly inhibited these transporters. nih.gov

The isolation of this compound from these in vitro systems for use as a reference standard or for further research can be achieved through analytical techniques such as high-performance liquid chromatography (HPLC). google.com

Preclinical Pharmacokinetic Investigations of this compound in Animal Models

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of bosentan and its metabolites, although specific data on this compound is often limited. These studies are crucial for understanding the disposition of the drug and its metabolites before human trials.

Interspecies differences in the systemic clearance of bosentan have been observed, with clearance rates ranging from 1.5 ml/min/kg in dogs to 70 ml/min/kg in rabbits. nih.gov These differences are attributed to variations in the activity of hepatic cytochrome P450 enzymes across species. nih.gov In vivo studies in laboratory animals have shown a similar rank-order of metabolism as that observed in vitro, with hepatocytes being more representative of the in vivo situation than liver microsomes. nih.gov

While detailed pharmacokinetic parameters for this compound in various animal models are not extensively reported in the provided search results, the general approach involves administering bosentan to animals and measuring the plasma concentrations of the parent drug and its metabolites over time. For instance, in vitro studies have been conducted on the plasma protein binding of bosentan's metabolites, including Ro 64-1056, in human, dog, rat, and mouse plasma. fda.gov

Clinical Pharmacokinetic Studies Assessing this compound Exposure in Human Subjects

Clinical studies in human subjects have provided valuable data on the exposure to this compound following the administration of bosentan. These studies are essential for understanding the clinical pharmacology of the metabolite.

Following oral administration of bosentan, it is metabolized by CYP2C9 and CYP3A4 to form three main metabolites: hydroxy bosentan (Ro 48-5033), desmethyl bosentan (Ro 47-8634), and the secondary metabolite, this compound (Ro 64-1056). nih.govresearchgate.net

In a study with healthy male subjects receiving a single 62.5 mg dose of bosentan, the exposure to its metabolites was low, collectively representing about 23.4% of the exposure to the parent compound. nih.gov After multiple doses, the exposure to bosentan decreased due to auto-induction, and the exposure to its metabolites, including Ro 64-1056, also decreased. nih.gov

A study in pediatric patients with pulmonary arterial hypertension showed that after a 4 mg/kg dose of bosentan, the pharmacokinetic parameters of bosentan and its metabolites Ro 48-5033 and Ro 64-1056 could be determined. nih.gov However, the concentration of the metabolite Ro 47-8634 was often below the limit of quantification. nih.gov

The impact of co-administered drugs on the pharmacokinetics of this compound has also been investigated. For example, the co-administration of clarithromycin (B1669154), a CYP3A4 and OATP1B1 inhibitor, with bosentan led to a 52% increase in the area under the curve (AUC) of this compound. nih.gov

Below is a table summarizing the pharmacokinetic parameters of this compound from a clinical study in healthy male subjects.

ParameterSingle Dose (Day 1)Multiple Doses (Day 7)Multiple Doses with Ketoconazole (Day 6)
Cmax (ng/mL)14.1 (10.1, 19.8)10.3 (7.8, 13.5)5.0 (3.9, 6.4)
tmax (h)6.0 (4.0-12.0)6.0 (4.0-8.0)8.0 (6.0-12.0)
AUC(0,τ) (ng·h/mL)107 (70, 163)76 (58, 100)47 (37, 60)
t1/2 (h)8.6 (6.4, 11.6)9.8 (7.8, 12.3)12.8 (10.0, 16.3)

Data are expressed as geometric mean (and 95% CI) or, for tmax, as median (and range). Data from a study in healthy male subjects receiving bosentan 62.5 mg. nih.gov

Studies on Metabolite-Mediated Drug-Drug Interactions

The potential for this compound to mediate drug-drug interactions has been investigated in vitro. These studies are important for predicting potential interactions in a clinical setting.

One study investigated the effects of bosentan metabolites on drug-metabolizing enzymes and drug transporters. nih.gov It was found that this compound did not induce the mRNA expression of several genes investigated, including CYP3A4, ABCB1 (P-gp), and ABCG2 (BCRP). nih.gov It also did not inhibit P-glycoprotein (P-gp) and only weakly inhibited the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.gov

In another in vitro study focusing on the inhibition of the bile salt export pump (BSEP), this compound was found to be a weak inhibitor with an IC50 value of 512.4 μM. kuleuven.be This suggests that its contribution to bosentan-induced cholestatic effects is likely limited. kuleuven.be

In contrast, another metabolite, desmethyl bosentan, was found to have a more significant interaction profile, inducing the expression of CYP3A4 and ABCB1 and inhibiting OATP1B1 and OATP1B3. nih.gov This highlights that different metabolites of the same parent drug can have distinct drug-drug interaction potentials.

The table below summarizes the in vitro interaction profile of this compound.

TargetEffect of this compoundReference
CYP3A4, ABCB1, ABCG2 mRNA inductionNo induction nih.gov
P-glycoprotein (P-gp) inhibitionNo inhibition nih.gov
OATP1B1 inhibitionWeak inhibition nih.gov
OATP1B3 inhibitionWeak inhibition nih.gov
Bile Salt Export Pump (BSEP) inhibition (IC50)512.4 μM (weak inhibitor) kuleuven.be

Analytical Methodologies for the Quantification of Hydroxy Desmethyl Bosentan

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for the bioanalysis of Hydroxy Desmethyl Bosentan (B193191) (also known as Ro 64-1056) and other Bosentan metabolites. nih.gov This methodology offers superior sensitivity and selectivity compared to conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV), which was sufficient for determining the parent drug in toxicology studies but lacks the capability to measure metabolites at low concentrations. researchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of Bosentan and its three primary metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and Hydroxy Desmethyl Bosentan (Ro 64-1056). nih.gov The power of this technique lies in its ability to physically separate the analyte of interest from other matrix components via liquid chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern using tandem mass spectrometry. wikipedia.org

The goal of sample preparation is to extract the analytes from the complex biological matrix (e.g., plasma, blood), remove interferences like proteins and phospholipids (B1166683) that can suppress the MS signal, and concentrate the sample to improve sensitivity. lcms.czthermofisher.com Common techniques employed for this compound and its related compounds include Solid Phase Extraction (SPE), Protein Precipitation (PPT), and automated online extraction from Dried Blood Spots (DBS). nih.govresearchgate.netnih.gov

Solid Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating analytes from biological fluids. lcms.cz For the analysis of Bosentan and its metabolites, analytes are quantitatively extracted from human plasma using SPE cartridges. nih.gov This method provides cleaner extracts compared to simpler techniques, reducing matrix effects and improving the reliability of MS detection. thermofisher.com

Protein Precipitation (PPT): This method involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate proteins. mdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. While faster and less expensive than SPE, it may result in less clean extracts, potentially leading to higher matrix effects. lcms.cz It has been used for the analysis of Bosentan and its metabolites. researchgate.net

Dried Blood Spot (DBS) Online Extraction: An advanced, automated approach involves the online extraction of compounds directly from dried blood spots on filter paper cards. nih.gov This technique eliminates the need for manual punching and extensive pretreatment. The DBS card is automatically introduced into the LC flow, where the analytes are extracted and transferred to the analytical column, streamlining the workflow significantly. nih.gov

Table 1: Overview of Sample Preparation Techniques

TechniqueDescriptionApplication Example for Bosentan Metabolites
Solid Phase Extraction (SPE) Analytes are isolated from a liquid sample by their affinity to a solid sorbent, removing interferences.Used for quantitative extraction of Bosentan and Hydroxybosentan from 100 µL of human plasma. nih.gov
Protein Precipitation (PPT) An organic solvent is added to precipitate proteins, which are then removed by centrifugation.Utilized for the analysis of Bosentan and its desmethyl metabolite in human plasma. researchgate.net
Dried Blood Spot (DBS) Extraction Automated online extraction directly from a spot of dried blood on a filter card, minimizing manual steps.A fully automated system was validated for the simultaneous determination of Bosentan and its three metabolites, including this compound. nih.gov

Chromatographic separation is critical for resolving this compound from its isomers, the parent drug, and endogenous matrix components before detection by the mass spectrometer. Reversed-phase chromatography is the standard approach.

Key parameters include the analytical column, mobile phase composition, and elution mode (isocratic or gradient).

Analytical Column: C18 (octadecylsilyl) columns are commonly used. For instance, a Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) column has been used for separating Bosentan and Hydroxybosentan. nih.gov Another study on the simultaneous analysis of all three metabolites, including this compound, employed a Synergi™ POLAR-RP C(18) analytical column. nih.gov

Mobile Phase: The mobile phase typically consists of an aqueous component (often with an additive like acetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol). scirp.orggoogle.com

Elution Mode: Both isocratic and gradient elution methods have been developed. An isocratic method with a constant mobile phase composition was used for the separation of Bosentan and Hydroxybosentan. nih.gov However, due to the different polarities of Bosentan and its various metabolites, a gradient method, where the mobile phase composition is changed over the course of the run, is often more suitable for separating all compounds in a single analysis. nih.govgoogle.com

Table 2: Examples of Chromatographic Conditions

ParameterStudy 1 (Bosentan & Metabolites) nih.govStudy 2 (Bosentan & Hydroxybosentan) nih.gov
Analytical Column Synergi™ POLAR-RP C(18)Thermo Hypurity C18 (100mm×4.6mm, 5μ)
Mobile Phase A 1% acetic acid in waterNot specified, but used with organic solvent
Mobile Phase B 1% acetic acid in methanol/2-propanol (80/20, v/v)Not specified, but used with aqueous buffer
Elution Mode GradientIsocratic
Total Run Time 9.0 minNot specified

Tandem mass spectrometry detection is achieved using a triple quadrupole mass spectrometer. The most common acquisition mode for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.org

In an SRM experiment, the first quadrupole (Q1) is set to select only the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing excellent selectivity and minimizing interference from other compounds. wikipedia.org For this compound and other metabolites, detection is typically performed in the positive ionization mode using an electrospray ionization (ESI) source, such as a TurboIonSpray™ source. nih.gov

Table 3: Mass Spectrometric Detection Parameters

ParameterDescriptionTypical Setting for Bosentan Metabolite Analysis
Instrument Triple Quadrupole Mass SpectrometerSciex API 4000 nih.gov
Ionization Source Electrospray Ionization (ESI)TurboIonSpray™ Source nih.gov
Polarity Positive Ion ModePositive nih.gov
Acquisition Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)A specific precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a specific product ion for detection. nih.govwikipedia.org

Validation of Analytical Methods for this compound Quantification

For a bioanalytical method to be used in support of clinical or preclinical studies, it must undergo rigorous validation to demonstrate its reliability. Validation is performed according to guidelines from regulatory agencies like the FDA. scielo.brresearchgate.net

The validation process assesses several key performance characteristics to ensure the method is fit for its intended purpose. scielo.br

Sensitivity: This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For the metabolites of Bosentan, LLOQs are typically in the low ng/mL range, for instance, 2.00 ng/mL. researchgate.net

Selectivity: The method must demonstrate that it can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and endogenous matrix components. scielo.br In LC-MS/MS, selectivity is ensured by the combination of chromatographic retention time and the specificity of the SRM transition. nih.gov

Accuracy: This measures the closeness of the mean test results to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. For example, a method for Bosentan metabolites showed inter-day accuracy between 91.6% and 108.0%. nih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and is evaluated within a single run (intra-batch) and between different runs (inter-batch). A validated method for Bosentan metabolites demonstrated inter-day precision with %CV ranging from 3.4% to 14.6%. nih.gov Another method for Bosentan and Hydroxybosentan reported intra- and inter-batch precision of ≤4.0%. nih.gov

Table 4: Example of Method Validation Results for Bosentan Metabolites (including this compound) nih.gov

Validation ParameterAcceptance Criteria (Typical)Reported Value
Linearity (r²) ≥ 0.99≥ 0.9951
Inter-day Accuracy 85-115% (80-120% for LLOQ)91.6 - 108.0%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.4 - 14.6%
Recovery Consistent and reproducible94.3% to 100% for Ro 64-1056

Application in Bioanalytical Support for Bosentan Research and Development

The development and validation of robust bioanalytical methods for this compound are not merely academic exercises; they are essential for the research and development of the parent drug, Bosentan. researchgate.net The quantification of metabolites is a critical component of pharmacokinetic (PK) studies. researchgate.net

Utilization as a Reference Standard in Analytical Method Development and Validation

The chemical compound this compound, also identified as Ro 64-1056, serves a critical function as a reference standard in the development and validation of analytical methods. medchemexpress.comnih.govschd-shimadzu.com In pharmaceutical analysis, reference standards are highly purified compounds that are used as a benchmark for confirming the identity and assessing the purity and concentration of a substance in a given sample. The availability of this compound as a reference material is indispensable for the accurate quantification of this metabolite in various biological matrices. axios-research.comsynzeal.com

The development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies of the parent drug, Bosentan, necessitates the simultaneous measurement of its major metabolites. researchgate.netresearchgate.net As a secondary metabolite formed from the metabolism of Bosentan, this compound is a key analyte in these investigations. google.com Analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently employed for their high sensitivity and selectivity in detecting and quantifying drugs and their metabolites in complex biological fluids like plasma and blood. nih.govresearchgate.net

During the development and validation of such methods, the this compound reference standard is used to establish critical performance characteristics, ensuring the reliability, reproducibility, and accuracy of the analytical data. These validation parameters are stipulated by international regulatory guidelines.

Key validation aspects reliant on the this compound reference standard include:

Specificity and Selectivity: The reference standard is used to determine the retention time of the analyte and to ensure that no other endogenous components in the matrix interfere with its detection.

Linearity: A calibration curve is generated by preparing a series of solutions with known concentrations of the this compound reference standard. The response of the analytical instrument is plotted against the concentration, and the linearity of this relationship is evaluated over a specific range.

Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples prepared with a known amount of the reference standard and comparing the measured concentration to the true value. Precision is assessed by repeatedly analyzing these QC samples to evaluate the degree of scatter or agreement between the measurements.

Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of this compound that can be reliably and accurately quantified.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature storage) is evaluated using samples spiked with the reference standard.

A prime example of its application is in the development of a fully automated online liquid chromatography-electrospray ionization tandem mass spectrometry assay for the simultaneous determination of bosentan and its three primary metabolites, including this compound (Ro 64-1056), in human dried blood spots (DBS). nih.gov In this study, the reference standard was essential for validating the method's performance.

The research findings from this validation are detailed in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

This table illustrates the linearity of the method for this compound and the other analytes, demonstrating a strong correlation between the instrument response and the concentration over the specified range.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Bosentan2 - 1500≥ 0.99512
Hydroxy Bosentan (Ro 48-5033)2 - 1500≥ 0.99512
Desmethyl Bosentan (Ro 47-8634)5 - 1500≥ 0.99515
This compound (Ro 64-1056) 2 - 1500 ≥ 0.9951 2
Data sourced from Ganz et al. (2012). nih.gov

Table 2: Inter-day Accuracy and Precision

This table summarizes the accuracy and precision of the method for quantifying this compound and the other metabolites, based on the analysis of quality control samples at different concentrations.

AnalyteQC LevelAccuracy (%)Precision (CV %)
This compound (Ro 64-1056) LLOQ91.6 - 108.03.4 - 14.6
Low91.6 - 108.03.4 - 14.6
Medium91.6 - 108.03.4 - 14.6
High91.6 - 108.03.4 - 14.6
Data represents the overall range for all analytes as reported by Ganz et al. (2012). nih.gov

Table 3: Recovery

The recovery of an analyte from the sample matrix is a critical parameter. The use of a reference standard allows for the determination of the extraction efficiency of the method.

AnalyteRecovery (%)
Bosentan83.0 - 92.3
Hydroxy Bosentan (Ro 48-5033)94.4 - 100
Desmethyl Bosentan (Ro 47-8634)98.0 - 100
This compound (Ro 64-1056) 94.3 - 100
Data sourced from Ganz et al. (2012). nih.gov

The validation demonstrated that the automated method was robust and reliable for the quantification of this compound. nih.gov The availability of this compound, as well as its isotopically labeled counterparts (e.g., this compound-d4), from commercial suppliers as certified reference materials further enables its use in quality control applications and ensures traceability to pharmacopeial standards. axios-research.comaxios-research.comaxios-research.com

Future Research Directions and Unexplored Aspects of Hydroxy Desmethyl Bosentan

Investigation of Novel Biological Activities or Pharmacological Targets

The current understanding of the biological activity of Hydroxy Desmethyl Bosentan (B193191) is limited, with preliminary in vitro studies suggesting a pharmacological profile distinct from its parent compound. Future research should aim to comprehensively characterize its interactions with various biological targets to uncover any novel activities.

One study investigated the in vitro effects of several metabolites of endothelin receptor antagonists, including Hydroxy Desmethyl Bosentan. The findings from this research indicated that this compound, along with other hydroxylated metabolites of Bosentan, exhibited weak inhibitory activity on the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.gov Furthermore, these hydroxylated metabolites did not show any significant induction of the genes investigated at the mRNA level, nor did they inhibit the P-glycoprotein (P-gp) transporter. nih.gov In contrast, the other major metabolite of Bosentan, Desmethyl Bosentan, was found to be a more potent inducer of cytochrome P450 3A4 (CYP3A4) and P-gp. nih.gov

These initial findings suggest that this compound may have a different and potentially more benign interaction profile with drug metabolizing enzymes and transporters compared to Desmethyl Bosentan. However, these are preliminary in vitro results, and further investigation is warranted.

Future research in this area should include:

Comprehensive Receptor Screening: To identify potential novel pharmacological targets beyond the endothelin receptors.

In-depth In Vitro Functional Assays: To characterize the functional consequences of this compound binding to any identified targets.

Comparative Studies: To systematically compare the biological activity of this compound with that of Bosentan and its other major metabolites, Hydroxy Bosentan and Desmethyl Bosentan.

In Vitro Profile of this compound
TargetActivityFinding
OATP1B1Weak InhibitionExhibited weak inhibitory effects in uptake assays. nih.gov
OATP1B3Weak InhibitionShowed weak inhibitory effects in uptake assays. nih.gov
P-glycoprotein (P-gp)No InhibitionDid not inhibit P-gp activity in cell-based assays. nih.gov
Gene Induction (various)No InductionDid not induce the expression of investigated genes at the mRNA level. nih.gov

Comprehensive Elucidation of this compound's Role in Specific Clinical Outcomes of Bosentan Therapy

A significant gap in the current knowledge is the lack of data directly linking the systemic exposure of this compound to the clinical efficacy and safety of Bosentan therapy. While numerous studies have evaluated the long-term outcomes of Bosentan treatment for pulmonary arterial hypertension, the specific contribution of its metabolites to these outcomes is unknown. nih.govrevespcardiol.orgnih.govnih.govuni-luebeck.deamsterdamumc.nlnih.gov

Future research should focus on prospective clinical studies that correlate plasma concentrations of this compound with key clinical endpoints in patients receiving Bosentan. This would involve:

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: To investigate the relationship between this compound exposure and therapeutic effects, such as improvements in exercise capacity and hemodynamic parameters.

Association with Adverse Events: To determine if there is a correlation between high concentrations of this compound and the incidence or severity of adverse drug reactions, particularly hepatotoxicity, which is a known concern with Bosentan therapy. nih.gov

Inter-individual Variability: To explore the impact of genetic polymorphisms in drug-metabolizing enzymes, such as CYP2C9 and CYP3A4, on the formation of this compound and its subsequent influence on clinical outcomes. medchemexpress.com

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Bosentan and its Metabolites

The accurate and comprehensive measurement of Bosentan and its metabolites, including this compound, in biological matrices is fundamental to understanding their clinical pharmacology. Several analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous quantification of Bosentan and its major metabolites. nih.govnih.govresearchgate.net

These methods offer high sensitivity and selectivity, which are crucial for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov However, to gain a more holistic view of the metabolic fate of Bosentan, there is a need for the development and application of more advanced analytical techniques.

Future directions in this area include:

Untargeted Metabolomics: Employing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify novel or unexpected metabolites of Bosentan in addition to the known ones. technologynetworks.comnih.govuab.edunih.govpsu.edu

Metabolic Phenotyping: Utilizing advanced analytical platforms to investigate how individual patient characteristics, such as genetics and co-morbidities, influence the metabolic profile of Bosentan.

Development of Novel Sample Preparation Techniques: To enhance the extraction and detection of a wider range of metabolites from complex biological samples.

Current and Future Analytical Techniques for Bosentan Metabolite Profiling
TechniqueApplicationFuture Direction
LC-MS/MSTargeted quantification of Bosentan and known metabolites. nih.govnih.govresearchgate.netIntegration with metabolomics workflows for broader profiling.
HRMSUntargeted screening for novel metabolites.Identification and structural elucidation of new metabolic pathways.
NMR SpectroscopyStructural characterization of metabolites and quantitative analysis. technologynetworks.comnih.govuab.edunih.govpsu.eduApplication in metabolic phenotyping and flux analysis.

Studies on the Long-term Pharmacological and Toxicological Effects of Chronic this compound Exposure

There is a complete absence of data regarding the long-term pharmacological and toxicological effects of chronic exposure to this compound. While the long-term safety and efficacy of the parent drug, Bosentan, have been evaluated in clinical settings, the potential for its metabolites to contribute to long-term outcomes, either beneficial or detrimental, has not been investigated. nih.govrevespcardiol.orgnih.govuni-luebeck.deamsterdamumc.nl

To address this critical knowledge gap, future research should include:

Preclinical Long-term Toxicity Studies: To assess the potential for target organ toxicity, carcinogenicity, and reproductive toxicity following chronic administration of isolated this compound in relevant animal models.

In Vitro Chronic Exposure Models: To investigate the long-term effects of this compound on cellular function, including potential for mitochondrial toxicity and induction of oxidative stress.

Clinical Monitoring: In long-term observational studies of patients on Bosentan therapy, to retrospectively analyze any potential associations between cumulative exposure to this compound and the development of long-term complications.

Q & A

Q. Table 1. LC-MS Parameters for this compound Analysis

ParameterCID ModeUVPD Mode
Collision Energy30 eVN/A
UV IrradiationN/A266 nm, 170 ms
Transitionsm/z 538.2→494.2m/z 538.2→322.2
LOD/LOQ0.2/0.5 ng/mL0.3/0.5 ng/mL

Q. Table 2. Metabolic Stability Assay Conditions

ParameterValue
SubstrateBosentan (5 µM)
Incubation Time0–120 min
Analytical MethodLC-MS/MS (CID-MRM)
Key OutputIntrinsic Clearance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.